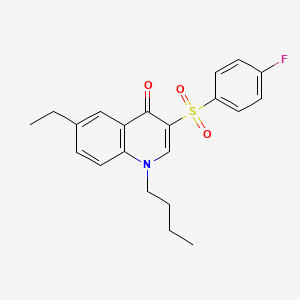

1-butyl-6-ethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

The compound features a 1-butyl group at position 1, a 6-ethyl substituent on the quinoline ring, and a 4-fluorobenzenesulfonyl moiety at position 3. The sulfonyl group at position 3 distinguishes it from many analogs that instead carry aroyl or carboxamide groups at this position . Its synthesis likely follows established routes for 1,4-dihydroquinolin-4-one derivatives, involving alkylation, sulfonylation, and cyclization steps, as described for structurally related compounds .

Propriétés

IUPAC Name |

1-butyl-6-ethyl-3-(4-fluorophenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO3S/c1-3-5-12-23-14-20(27(25,26)17-9-7-16(22)8-10-17)21(24)18-13-15(4-2)6-11-19(18)23/h6-11,13-14H,3-5,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQNJJHBCAMLLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-ethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common approach might include:

Starting Materials: Ethyl acetoacetate, 4-fluorobenzenesulfonyl chloride, and butylamine.

Step 1: Condensation of ethyl acetoacetate with butylamine to form an intermediate.

Step 2: Cyclization of the intermediate to form the quinoline core.

Step 3: Introduction of the 4-fluorobenzenesulfonyl group via sulfonylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

1-butyl-6-ethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution on the benzene ring, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in ethanol.

Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Nitro or halogenated quinoline derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated as a lead compound for drug development.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-butyl-6-ethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, inhibiting or modulating their activity. The molecular targets might include DNA gyrase, topoisomerase, or specific receptors in the central nervous system.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Variations at Position 3

The 3-position substituent significantly influences biological activity and physicochemical properties. Key comparisons include:

Key Observations :

- Sulfonyl vs.

- Fluorine Impact: The 4-fluoro substituent on the benzenesulfonyl group could improve metabolic stability and membrane permeability relative to non-fluorinated analogs .

Role of Alkyl Chain Length at Position 1

Alkyl chains at position 1 modulate solubility and bioavailability:

Key Observations :

- The butyl chain in the target compound provides intermediate lipophilicity, optimizing both solubility and membrane permeability compared to longer (pentyl) or shorter (methyl) chains .

Substituent Effects at Position 6

The 6-ethyl group in the target compound contrasts with common methoxy or hydrogen substituents:

Key Observations :

- The 6-ethyl group may confer greater metabolic stability compared to ethoxy or hydrogen substituents, which are prone to oxidation or enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.